4-Nonene, 5-methyl-

Gas chromatography Retention index Volatile organic compound identification

4-Nonene, 5-methyl- (systematic IUPAC name: (E)-5-methylnon-4-ene) is a branched, unsaturated C10 hydrocarbon belonging to the alkene class with the molecular formula C10H20 and a molecular weight of 140.27 g/mol. It possesses a single (E)-configured carbon–carbon double bond at the 4-position and a methyl branch at C-5, yielding a predicted LogP (octanol–water partition coefficient) of approximately 3.92–5.09, a boiling point of 166.8–168.2 °C at 760 mmHg, a density of 0.75–0.76 g/cm³, and a flash point of 34.7 °C – all of which position it among moderately volatile, hydrophobic alkenes with important implications for analytical reference standard selection, flavour chemistry research, and environmental fate assessment.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 15918-07-7
Cat. No. B102986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonene, 5-methyl-
CAS15918-07-7
Synonyms5-Methyl-4-nonene.
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCC(=CCCC)C
InChIInChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h8H,4-7,9H2,1-3H3/b10-8+
InChIKeyTZHLNYXJNGVBOJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nonene, 5-methyl- (CAS 15918-07-7): Core Identity and Physicochemical Baseline for Procurement Decisions


4-Nonene, 5-methyl- (systematic IUPAC name: (E)-5-methylnon-4-ene) is a branched, unsaturated C10 hydrocarbon belonging to the alkene class with the molecular formula C10H20 and a molecular weight of 140.27 g/mol [1]. It possesses a single (E)-configured carbon–carbon double bond at the 4-position and a methyl branch at C-5, yielding a predicted LogP (octanol–water partition coefficient) of approximately 3.92–5.09, a boiling point of 166.8–168.2 °C at 760 mmHg, a density of 0.75–0.76 g/cm³, and a flash point of 34.7 °C – all of which position it among moderately volatile, hydrophobic alkenes with important implications for analytical reference standard selection, flavour chemistry research, and environmental fate assessment . The compound has been assigned NSC identifier 158660 by the National Cancer Institute and is listed as an existing chemical substance under Japan's Chemical Substances Control Law [2].

GC/MS retention-index library construction using mid-polarity columns
Volatile marker identification in lipid oxidation and food stability studies
Environmental fate QSAR modeling of branched alkenes

Why Generic Substitution Fails for 4-Nonene, 5-methyl-: The Quantitative Case Against In-Class Interchangeability


Although 4-Nonene, 5-methyl- belongs to a crowded isomeric family of C10H20 alkenes – including 4-ethyl-3-octene (CAS 53966-51-1), 3-methyl-2-nonene (CAS 17003-99-5), and 2,6-dimethyl-2-octene (CAS 4057-42-5) – simple molecular-formula equivalence conceals substantial divergences in experimentally measured Kovats retention indices (ΔRI ranging from 36 to 80 units on the same DB-1701 column), chromatographically relevant boiling-point offsets (up to ~5 °C), and flash-point differences of >9 °C that directly impact analytical method interchangeability, laboratory safety protocols, and procurement specifications [1][2]. These quantifiable property differences arise from the precise (E)-4-ene configuration combined with the single methyl branch at C-5, producing a unique stereoelectronic environment that governs both gas-chromatographic elution order and physicochemical stability in oxidative food matrices – two parameters where casual substitution by another C10H20 isomer would invalidate retention-time-based identification libraries, compromise regulatory-compliant volatile marker tracking in lipid oxidation studies, and potentially alter hazard classification during transport and storage [3]. Therefore, procurement decisions cannot be reduced to the nominal formula C10H20; the specific constitutional and stereochemical identity of 4-Nonene, 5-methyl- must be enforced through batch-specific certificates of analysis, validated retention-index matching, and documented purity specifications of ≥95% as commonly supplied .

Retention index shift invalidates library matching
Kovats RI can differ by more than 40 units among C10H20 isomers on DB-1701, causing misidentification in GC/MS volatile libraries.
Boiling point offsets compromise thermal verification
Boiling points vary by ~5°C across isomers, affecting fractional distillation purity checks and rotary evaporation protocols.
Flash point differences alter safety classifications
Flash points range from ~32°C to 43°C; incorrect isomer may change GHS storage and handling requirements.

4-Nonene, 5-methyl- (CAS 15918-07-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Kovats Retention Index Differentiation on DB-1701 Stationary Phase: 5-Methyl-4-nonene vs. 4-Ethyl-3-octene and 3-Methyl-2-nonene

On the DB-1701 (14% cyanopropyl-phenyl methylpolysiloxane) capillary column, 5-methyl-4-nonene elutes with a Kovats retention index (RI) of 975, as determined experimentally in the Hartvigsen et al. (2000) dynamic headspace GC/MS study of 148 volatiles from fish-oil-enriched mayonnaise [1]. Under identical chromatographic conditions (same column type, same laboratory), the constitutionally isomeric 4-ethyl-3-octene (C10H20) elutes at RI = 933, while 3-methyl-2-nonene (C10H20) elutes at RI = 1013 [2]. This yields a ΔRI of +42 units versus 4-ethyl-3-octene and -38 units versus 3-methyl-2-nonene, both far exceeding the typical within-day retention index reproducibility of ±5–10 units, confirming baseline-resolved chromatographic differentiation [1].

Kovats Retention Index
Head-to-head
RI 975 vs. 933 / 1013; Δ +42 / -38
Supports baseline-resolved isomer identification on DB-1701 columns
Same-study data (Hartvigsen et al. 2000); mid-polarity phase
Gas chromatography Retention index Volatile organic compound identification Lipid oxidation

Boiling Point Differentiation Among C10H20 Isomers: Implications for Distillation-Based Purification and Shipping Classification

5-Methyl-4-nonene exhibits a boiling point of 168.2 °C at 760 mmHg (or 166.82 °C estimated), compared with 163 °C for 2,6-dimethyl-2-octene (CAS 4057-42-5) and 163.9 °C for (Z)-2-methyl-4-nonene (CAS 51090-05-2) [1]. The boiling-point elevation of 4.3–5.2 °C relative to these close structural analogs is attributable to the specific (E)-configured internal double bond at C-4 with a methyl substituent at C-5, which alters the molecular surface area accessible for van der Waals interactions compared with the more symmetrically branched 2,6-dimethyl-2-octene or the (Z)-2-methyl-4-nonene isomer [1]. This 4–5 °C boiling-point differential exceeds the typical fraction-collection window in laboratory-scale fractional distillation, making the physical property itself a meaningful criterion for verifying isomer identity during in-house purification .

Boiling Point
Cross-study
168.2 °C vs. 163 / 163.9 °C; Δ +4–5 °C
Enables isomer verification through fractional distillation
Reported experimental and predicted values; method context varies
Boiling point Physicochemical property Isomer differentiation Thermal separation

Flash Point and Safety-Relevant Volatility Differentiation: 5-Methyl-4-nonene vs. (Z)-2-Methyl-4-nonene

5-Methyl-4-nonene displays a flash point of 34.7 °C, as reported by multiple physicochemical data sources . By contrast, the constitutionally isomeric (Z)-2-methyl-4-nonene (CAS 51090-05-2) exhibits a predicted flash point of 42.8 °C, a difference of +8.1 °C . A further comparator, 2,6-dimethyl-2-octene (CAS 4057-42-5), has a reported flash point of approximately 32 °C, placing 5-methyl-4-nonene 2.7 °C higher . While all three fall within the flammable liquid category, the 8.1 °C flash-point difference between 5-methyl-4-nonene and (Z)-2-methyl-4-nonene is sufficiently large to influence storage recommendations (e.g., ambient vs. refrigerated) and transport classification under GHS, particularly in jurisdictions where flash-point thresholds trigger different labeling and packaging requirements .

Flash Point
Data to verify
34.7 °C vs. 42.8 / 32 °C; Δ -8.1 / +2.7 °C
May influence GHS storage classification and transport requirements
Calculated flash points; experimental values to verify
Flash point Safety classification Flammable liquid handling Transport regulation

Identification as a Validated Volatile Marker in Fish Oil Oxidation: Specificity Over Non-Oxygenated Saturated Analogs

In a landmark study characterizing 148 volatile compounds from fish-oil-enriched mayonnaise by dynamic headspace GC/MS with in situ acetic acid removal, 5-methyl-4-nonene (RI = 975, DB-1701) was identified and monitored as one of the 62 volatiles whose concentration correlated with fish oil content and storage time [1]. The correlation was statistically established via multivariate statistics, placing 5-methyl-4-nonene among volatiles indicative of lipid oxidation progression [1]. By contrast, the saturated analog 5-methylnonane (C10H22, CAS 15869-85-9), which shares the same carbon skeleton but lacks the diagnostic double bond, has a boiling point of 164.9 °C and a Kovats RI that differs from 5-methyl-4-nonene [2]. While 5-methylnonane may co-occur in petroleum-derived hydrocarbon backgrounds, its formation pathway in lipid oxidation is distinct, making the unsaturated 5-methyl-4-nonene a mechanistically specific marker that cannot be replaced by its saturated counterpart for authenticating fish-oil oxidative degradation [1][2].

Volatile Marker Specificity
Class-level
Alkene (C10H20) vs. saturated analog (C10H22)
Lipid-peroxidation pathway marker; saturated analog not interchangeable
Statistically correlated with fish oil oxidation in Hartvigsen 2000
Lipid oxidation Volatile marker Fish oil quality Off-flavor monitoring

Detection in Fermented Vegetable Volatilomes: 5-Methyl-4-nonene as a Fermentation-Correlated Olefin in Pickle Broth

In a 2023 Food Bioscience study using high-throughput sequencing and GC-MS to correlate microbial community succession with volatile flavor changes in new pickle fermentation broth, 5-methyl-4-nonene (designated Ole5l) was among 77 volatile flavor compounds exhibiting medium-to-high Spearman correlations (|ρ| > 0.6) with 22 bacterial genera [1]. The compound showed a negative association (ρ < -0.6) with specific microbial taxa, alongside anisole (Ole26) and 2-octen-4-one (Ket6), indicating that its abundance decreases as certain bacterial populations expand during fermentation [1]. This finding provides a quantitative, fermentation-stage-specific detection context that is absent for other C10H20 isomers such as 2,6-dimethyl-2-octene or 4-ethyl-3-octene, which were not reported in this fermented food matrix under the same analytical conditions [1]. While these comparator compounds may possess similar physicochemical properties, their absence from the pickle fermentation volatilome highlights the matrix-specific biochemical production of 5-methyl-4-nonene, a property that cannot be assumed for other C10H20 alkenes.

Fermentation Correlation
Class-level
|ρ| > 0.6 with bacterial genera; comparators not detected
Matrix-specific volatile for pickle fermentation metabolomics
Single-study report (Food Bioscience 2023); further validation suggested
Fermentation metabolomics Volatile flavor compound Pickle fermentation Microbial correlation

LogP (Octanol–Water Partition Coefficient) Differentiation: 5-Methyl-4-nonene vs. 4-Ethyl-3-octene for Environmental Fate Modeling

5-Methyl-4-nonene has a reported LogP (octanol–water partition coefficient) of 3.92 , while the isomeric 4-ethyl-3-octene (CAS 53966-51-1) displays a significantly higher estimated LogP of 5.57 [1]. This LogP difference of 1.65 log units corresponds to an approximately 45-fold difference in the octanol–water partition ratio, indicating that 4-ethyl-3-octene is markedly more lipophilic and would exhibit substantially different environmental partitioning behavior (e.g., soil adsorption coefficient KOC, bioconcentration factor BCF) and reversed-phase HPLC retention compared with 5-methyl-4-nonene [1]. The ACD/Labs-predicted LogD at pH 7.4 for 5-methyl-4-nonene is 4.63, with a corresponding BCF of 1929, further quantifying the expected bioaccumulation potential . This LogP divergence between constitutional isomers demonstrates that even within the C10H20 formula space, methyl-branch position and double-bond location exert substantial influence on hydrophobicity, with direct consequences for environmental risk assessment modeling that procurement of the incorrect isomer would invalidate.

LogP Partitioning
Cross-study
LogP 3.92 vs. 5.57; Δ 1.65 (≈45-fold Kow)
Informs environmental fate and QSAR bioaccumulation models
Predicted/experimental values; isomer-specific LogP context
LogP Hydrophobicity Environmental fate QSAR modeling

Best-Fit Research and Industrial Application Scenarios for 4-Nonene, 5-methyl- (CAS 15918-07-7): Where Evidence Supports Prioritization


Fish Oil and Marine Lipid Oxidative Stability Studies Requiring Validated Volatile Hydrocarbon Markers

Laboratories conducting shelf-life or oxidative stability assessments of fish-oil-enriched food emulsions should specify 5-methyl-4-nonene (CAS 15918-07-7, purity ≥95%) as a reference standard for GC/MS volatile profiling. The compound's validated Kovats retention index of 975 (DB-1701) and its documented correlation with fish oil content and storage time in the Hartvigsen et al. (2000) study provide the evidentiary basis for its use as a lipid-oxidation-derived hydrocarbon marker [1]. Procurement of the correct isomer, verified by matching the experimental RI and mass spectrum against published data, is essential for inter-laboratory reproducibility and regulatory compliance in oxidative stability claims [1].

Fermented Food Metabolomics: Microbial–Volatile Correlation Studies in Vegetable Fermentation Systems

Researchers employing GC-MS-based metabolomics to link microbial community dynamics with volatile flavor profiles in fermented vegetables (e.g., pickle fermentation broth) can utilize 5-methyl-4-nonene as a quantitatively tracked olefin marker. Its Spearman correlation (|ρ| > 0.6) with specific bacterial genera during fermentation, as reported in the 2023 Food Bioscience study, provides a data-supported rationale for including this compound in targeted volatile panels [1]. Substituting another C10H20 alkene would lack the microbial-correlation validation specific to this matrix and could introduce uncharacterized peaks into chemometric models [1].

Environmental Fate Modeling and QSAR Development for Branched Alkenes

Environmental chemists and regulatory risk assessors developing QSAR models for C10 branched alkenes can use the experimentally measured and predicted LogP values of 5-methyl-4-nonene (LogP 3.92 experimental; ACD/LogP 5.57 predicted) as calibration data points for refining hydrophobicity prediction algorithms [1]. The substantial LogP divergence (ΔLogP ≈ 1.65) between 5-methyl-4-nonene and its constitutional isomer 4-ethyl-3-octene makes the correct isomer identification critical for accurate partitioning predictions, and the ACD/Labs-predicted LogD (4.63) and BCF (1929) provide additional quantitative inputs for bioaccumulation modeling .

GC/MS Retention Index Library Construction and Analytical Method Validation

Analytical laboratories constructing in-house Kovats retention index libraries on DB-1701 or equivalent mid-polarity columns should include 5-methyl-4-nonene (RI = 975) as a C10H20 alkene reference point, directly anchored to the peer-reviewed Hartvigsen et al. (2000) dataset [1]. The compound's RI value of 975 falls between the structurally related 4-ethyl-3-octene (RI = 933) and 3-methyl-2-nonene (RI = 1013) on the same column, enabling its use as a retention-index bracket standard for identifying other C10H20 volatile hydrocarbons in complex food, environmental, or petrochemical headspace samples [1].

Application
Selection Property
Validation Focus
Fish oil oxidative stability studies
Peer-reviewed retention-index standard for lipid oxidation volatiles
Confirm retention-index match and oxidative marker correlation
Fermented food metabolomics
Fermentation-correlated olefin with microbial association
Validate peak assignment and Spearman correlation in target matrix
Environmental fate QSAR modeling
Experimentally and computationally characterized LogP
Cross-check LogP and LogD predictions with isomer-specific standards
GC/MS retention index library construction
Kovats RI anchor point on mid-polarity columns
Verify RI and mass spectrum against published library
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